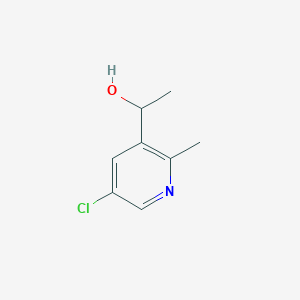
tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a methoxymethyl group, and a dioxo-oxathiazolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate typically involves multiple steps. One common approach is to start with the appropriate oxathiazolidine precursor and introduce the tert-butyl and methoxymethyl groups through a series of reactions. Specific reagents and conditions can vary, but common steps include:
Formation of the oxathiazolidine ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the tert-butyl group: This is often done using tert-butyl chloride in the presence of a base.
Methoxymethylation: This step typically involves the use of methoxymethyl chloride and a base to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazolidine ring to other sulfur-containing structures.
Substitution: The methoxymethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4S)-4-(hydroxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
- tert-Butyl (4S)-4-(ethoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
Uniqueness
tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C11H21NO6S |
|---|---|
Molekulargewicht |
295.35 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)17-9(13)12-8(7-16-6)11(4,5)18-19(12,14)15/h8H,7H2,1-6H3/t8-/m0/s1 |
InChI-Schlüssel |
NFVMPEHVSFHYRM-QMMMGPOBSA-N |
Isomerische SMILES |
CC1([C@@H](N(S(=O)(=O)O1)C(=O)OC(C)(C)C)COC)C |
Kanonische SMILES |
CC1(C(N(S(=O)(=O)O1)C(=O)OC(C)(C)C)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



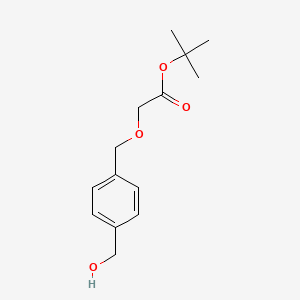
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
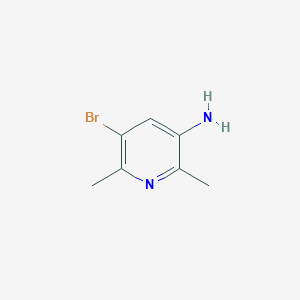

![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
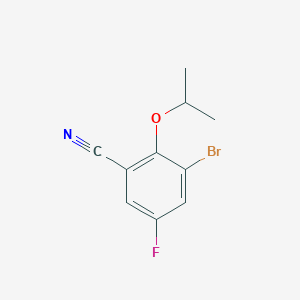

![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)
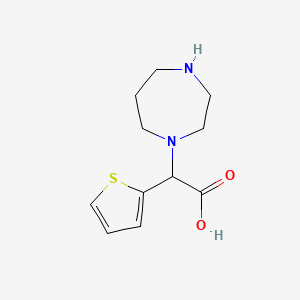
![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)
